
CID 25273570
説明
CID 25273570 is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 25273570 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 25273570 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemically Induced Dimerization in Protein Function Control
- Reversible and Spatial Control of Protein Functions : CID has been instrumental in studying biological processes by allowing reversible and spatiotemporal control of protein functions in cells. This has led to significant insights in signal transduction and protein trafficking (Voss, Klewer, & Wu, 2015).
Applications in Gene Regulation and Editing
- Gene Regulation via CID : Recent developments in PROTAC-CID systems have enabled the inducible regulation of gene expression and editing. This advancement provides a versatile toolbox for manipulating gene expression in mammalian cells, including humans and mice (Ma et al., 2023).
Insights into Developmental Research
- Methodological Challenges in Child and Adolescent Development : CID has been used to evaluate methodological challenges in developmental research, particularly in the Consortium on Individual Development. This approach helps in understanding the alignment of research goals with research designs (Hamaker, Mulder, & van IJzendoorn, 2020).
Solving Problems in Cell Biology
- Resolving Cell Biology Challenges : CID techniques have been applied to solve numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. These insights help to explain the signaling paradox in cellular responses (DeRose, Miyamoto, & Inoue, 2013).
Agricultural Applications
- Water Use Efficiency in Barley : CID, in the form of carbon isotope discrimination, has been used to improve water use efficiency and productivity in barley. This application is crucial for breeding programs in agriculture (Anyia et al., 2007).
Medical Applications
- Immunodeficiency and Atopy Research : A study on a dominant negative mutation in CARD11 revealed insights into combined immunodeficiency (CID) and its impact on atopy and autoimmunity (Dadi et al., 2017).
Mass Spectrometry and Proteomics
- Collision-Induced Dissociation in Mass Spectrometry : CID is a critical technique in mass spectrometry for fragmenting peptides, aiding in the understanding of peptide sequences and structures (Ivanova & Spiteller, 2017).
Photocaged-Photocleavable Chemical Dimerizer
- Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed for reversible control over protein-protein interactions with high spatiotemporal resolution, useful in studying cellular events like mitotic checkpoint signaling (Aonbangkhen et al., 2018).
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWFJKBZGMYCS-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)N=C(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N=C(NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25273570 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (alphaR,betaS)-beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxybenzenepropanoate](/img/structure/B7826107.png)
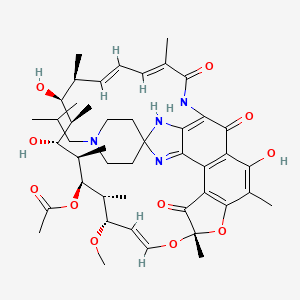

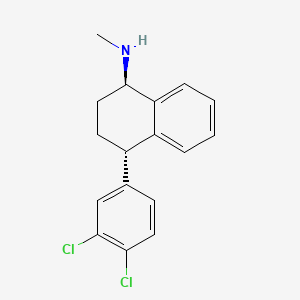

![[(2S,5R)-4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B7826142.png)
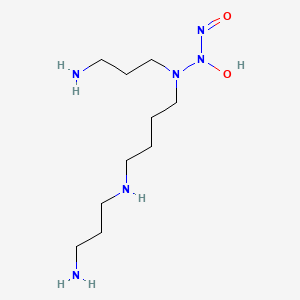



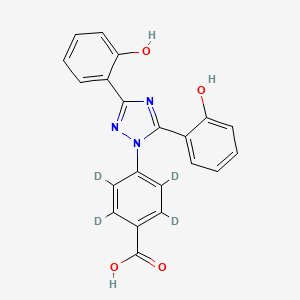
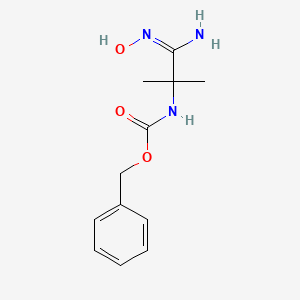
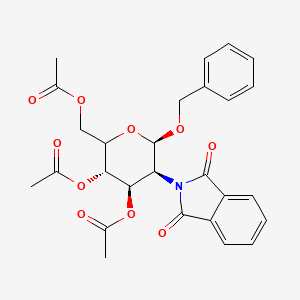
![8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B7826203.png)